molecular formula C17H14O4 B190784 5,7-Dimethoxyflavone CAS No. 21392-57-4

5,7-Dimethoxyflavone

Cat. No.: B190784
CAS No.: 21392-57-4
M. Wt: 282.29 g/mol
InChI Key: JRFZSUMZAUHNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

5,7-Dimethoxyflavone (DMF), a major flavone found in Kaempferia parviflora, primarily targets the cytochrome P450 (CYP) 3As . It significantly reduces the expression of CYP3A11 and CYP3A25 in the liver . Additionally, DMF is an effective inhibitor of the Breast Cancer Resistance Protein (BCRP, ABCG2) .

Mode of Action

DMF interacts with its targets to bring about several changes. It stimulates the phosphatidylinositol 3-kinase-Akt pathway , which in turn activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . DMF also reduces the mRNA expression of E3 ubiquitin ligase and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .

Biochemical Pathways

The biochemical pathways affected by DMF are primarily related to protein turnover and mitochondrial function. DMF upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A , along with an increase in relative mitochondrial DNA content . These changes affect the protein synthesis and degradation pathways, leading to improved muscle function.

Pharmacokinetics

The pharmacokinetics of DMF reveal that it has low oral bioavailability, ranging from 1 to 4% . After oral administration, DMF quickly reaches its maximal concentration within 1 to 2 hours, and then is gradually excreted with a half-life of 3 to 6 hours .

Result of Action

The molecular and cellular effects of DMF’s action are quite significant. It alleviates inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysin dimethyl ether can be synthesized through the O-alkylation of chrysin. The process involves the reaction of chrysin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of chrysin dimethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions: Chrysin dimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Chrysin dimethyl ether stands out due to its improved solubility, stability, and enhanced biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,7-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFZSUMZAUHNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175656
Record name 5,7-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,7-Dimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21392-57-4
Record name 5,7-Dimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21392-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dimethoxyflavone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8HQQ4R4F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,7-Dimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 °C
Record name 5,7-Dimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,7-Dimethoxyflavone
Reactant of Route 3
Reactant of Route 3
5,7-Dimethoxyflavone
Reactant of Route 4
Reactant of Route 4
5,7-Dimethoxyflavone
Reactant of Route 5
Reactant of Route 5
5,7-Dimethoxyflavone
Reactant of Route 6
Reactant of Route 6
5,7-Dimethoxyflavone
Customer
Q & A

ANone: 5,7-DMF interacts with various cellular pathways. For example, it can activate the AMP-activated protein kinase (AMPK) pathway in adipocytes, leading to the activation of lipolytic proteins []. It can also induce apoptosis through the mitochondrial pathway in human lung cancer A549 cells by causing mitochondrial membrane potential collapse, increasing cytochrome c release, and upregulating Bax protein expression []. Additionally, 5,7-DMF can suppress sarcopenia by regulating protein turnover through the phosphatidylinositol 3-kinase-Akt and mammalian target of rapamycin pathways [].

ANone: Yes, research indicates that 5,7-DMF can activate the endogenous CBF1-dependent Notch signaling pathway in a dose- and time-dependent manner in K562 cells. This activation appears to be independent of Notch1 mRNA expression and is reversed by the gamma-secretase inhibitor MG132 [].

ANone: 5,7-DMF has been shown to attenuate obesity by inhibiting adipogenesis in 3T3-L1 adipocytes. It achieves this by downregulating adipogenic transcription factors like PPARγ, C/EBPα, and SREBP-1c and lipid synthesis enzymes such as FAS, ACC, LPL, and HMGR [].

ANone: The molecular formula of 5,7-DMF is C17H14O4, and its molecular weight is 282.29 g/mol.

ANone: While the provided research doesn't delve deep into detailed spectroscopic data, several studies mention using techniques like nuclear magnetic resonance (NMR) spectroscopy [, , ], gas chromatography-mass spectrometry (GC-MS) [, , ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [] to characterize and quantify 5,7-DMF and its metabolites.

ANone: Complexation with HPβ-CD significantly increases the water solubility of 5,7-DMF by 361.8-fold []. This inclusion complex, primarily involving the A ring of 5,7-DMF inside the HPβ-CD cavity, enhances its stability in aqueous buffers, facilitating in vitro studies like anti-butyrylcholinesterase activity assays [].

ANone: The provided research doesn't primarily focus on the catalytic properties of 5,7-DMF. Instead, it emphasizes its biological activities and potential therapeutic applications.

ANone: Yes, molecular docking studies have been conducted to understand how 5,7-DMF interacts with potential targets. For instance, one study utilized molecular docking to predict the binding affinity of 5,7-DMF to neuraminidase (NA 1) of the H5N1 virus, suggesting its potential as a neuraminidase inhibitor []. Another study used molecular docking to explore the interaction of 5,7-DMF with DAF-16 and SKN-1, proteins involved in aging and neuroprotection in C. elegans [].

ANone: The position of methoxy groups significantly affects the metabolic stability of 5,7-DMF. Research shows that while 5,7-DMF is relatively stable, modifications altering the position of methoxy substituents can significantly alter its susceptibility to oxidative metabolism by cytochrome P450 enzymes [].

ANone: Yes, the presence of a double bond between C-2 and C-3 appears crucial for the binding of 5,7-DMF and its analogs to the benzodiazepine receptor. Flavanones lacking this double bond show a significant decrease in affinity [].

ANone: Yes, complexing 5,7-DMF with HPβ-CD is a promising strategy to enhance its water solubility and, consequently, its bioavailability [].

ANone: The provided research focuses on the scientific aspects of 5,7-DMF, and does not include information on SHE regulations.

ANone: Studies in rats indicate that 5,7-DMF exhibits low oral bioavailability, ranging from 1 to 4% [].

ANone: Following oral administration in rats, 5,7-DMF is mainly detected in the liver, followed by the kidney. It is also found in the lung, testes, and brain [].

ANone: 5,7-DMF and its metabolites are primarily eliminated through urine and feces. Urinary excretion mainly involves demethylated, sulfated, and glucuronidated products, while demethylated metabolites are predominantly found in feces [].

ANone: Following oral administration in rats, 5,7-DMF reaches its maximum concentration within 1 to 2 hours and is gradually eliminated with a half-life of 3 to 6 hours [].

ANone: The anti-inflammatory activity of 5,7-DMF has been evaluated in various models, including the rat paw edema model [, , ], cotton pellet-induced granuloma formation [], and rat pleurisy model []. These studies demonstrated that 5,7-DMF possesses anti-exudative effects, interferes with leukocyte migration, and inhibits prostaglandin biosynthesis [, ].

ANone: Yes, studies using co-culture models of mouse neuroectodermal stem cells and BV-2 microglia cells suggest that 5,7-DMF can protect neural stem cells from amyloid beta (Aβ)-mediated inflammation and oxidative stress, suggesting a potential role in addressing Alzheimer's disease [].

ANone: In vivo studies using aged mice demonstrate that 5,7-DMF can improve grip strength, exercise endurance, and muscle mass, suggesting potential as an anti-sarcopenic agent [].

ANone: The provided research does not include information regarding resistance or cross-resistance mechanisms related to 5,7-DMF.

ANone: The provided research doesn't focus on drug delivery or targeting strategies specifically for 5,7-DMF.

ANone: The research primarily focuses on the biological activity and mechanisms of action of 5,7-DMF and doesn't delve into using specific biomarkers or diagnostics.

ANone: High-performance liquid chromatography coupled with UV detection (HPLC-UV) is a commonly used technique for quantifying 5,7-DMF in biological samples [, ]. Additionally, more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for identifying and quantifying 5,7-DMF and its metabolites in complex biological matrices like urine and feces [].

ANone: The provided research doesn't offer insights into the environmental impact or degradation of 5,7-DMF.

ANone: Complexation with HPβ-CD drastically increases the water solubility of 5,7-DMF, making it more suitable for formulations and biological assays where aqueous solubility is crucial [].

ANone: The provided research primarily focuses on the biological activity and does not include detailed information about the validation of analytical methods for 5,7-DMF.

ANone: The provided research does not delve into the specific quality control and assurance measures employed during the development or manufacturing of 5,7-DMF.

ANone: The provided research does not provide specific details about the immunogenicity or immunological responses associated with 5,7-DMF.

ANone: The provided research does not explore the interactions of 5,7-DMF with drug transporters.

ANone: Research suggests that CYP1A1 and CYP1A2 are the major enzymes involved in the oxidative metabolism of fully methylated flavones like 5,7-DMF in the liver. While other CYP enzymes like CYP3A4, CYP2C9, and CYP2D6 might play a role, their contribution is less significant [].

ANone: Yes, studies show that 5,7-DMF can inhibit CYP3A-mediated midazolam metabolism, potentially leading to drug-drug interactions. This inhibition appears to be competitive and potentially time-dependent but not irreversible [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.